(E)-5-(4-Isopropylbenzylidene)-2-mercaptothiazol-4(5H)-one
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Overview
Description
(E)-5-(4-Isopropylbenzylidene)-2-mercaptothiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-Isopropylbenzylidene)-2-mercaptothiazol-4(5H)-one typically involves the condensation of 4-isopropylbenzaldehyde with 2-mercaptothiazol-4(5H)-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-Isopropylbenzylidene)-2-mercaptothiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive thiazoles.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-5-(4-Isopropylbenzylidene)-2-mercaptothiazol-4(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylidene and mercapto groups could play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(4-Methylbenzylidene)-2-mercaptothiazol-4(5H)-one
- (E)-5-(4-Chlorobenzylidene)-2-mercaptothiazol-4(5H)-one
- (E)-5-(4-Methoxybenzylidene)-2-mercaptothiazol-4(5H)-one
Uniqueness
(E)-5-(4-Isopropylbenzylidene)-2-mercaptothiazol-4(5H)-one is unique due to the presence of the isopropyl group, which may impart distinct steric and electronic properties. These differences can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H13NOS2 |
---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NOS2/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16) |
InChI Key |
ZLKBBUUMEJPMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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